REACTION_CXSMILES
|
[CH:1]1[C:7](=[O:8])[CH:6]=[C:5]([OH:9])[C:4]([OH:10])=[CH:3][C:2]=1[C:11]([OH:13])=[O:12].BrBr.[OH-:16].[K+]>>[CH:1]1[C:7](=[O:8])[C:6]([OH:16])=[C:5]([OH:9])[C:4]([OH:10])=[CH:3][C:2]=1[C:11]([OH:13])=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=C(C(=CC1=O)O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain monobromostipitatic acid which
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=C(C(=C(C1=O)O)O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |